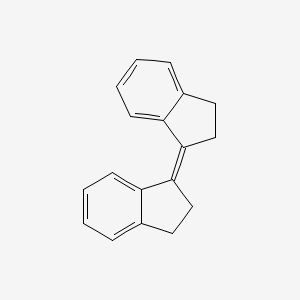
1-(1-Indanyliden)indan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Indanyliden)indan, commonly known as stiff-stilbene, is a compound that has garnered significant attention in the field of chemistry due to its unique structural properties. This compound is characterized by the rigidity of its molecular structure, which results from the restricted rotation of the phenyl ring. It exhibits remarkable thermal stability, with a half-life of approximately 109 years at 300 K, due to its high activation energy barrier .
Vorbereitungsmethoden
The synthesis of 1-(1-Indanyliden)indan can be achieved through various methods. One notable method involves the photoinduced strain-assisted synthesis using ring-opening metathesis polymerization (ROMP). This process activates a macrocyclic p-bond connected to a stiff-stilbene photoswitch through a linker. The photoisomerization of the Z-form to the E-form, which is less stable due to a lack of planarity, leads to the formation of the desired compound . Another common method is the intramolecular Friedel-Crafts cyclization reaction of 3-arylpropionic acids or chlorides .
Analyse Chemischer Reaktionen
1-(1-Indanyliden)indan undergoes various chemical reactions, including:
Photoisomerization: The compound can undergo cis to trans isomerization when exposed to light.
Ring-Opening Metathesis Polymerization (ROMP): The E-form of the compound, formed through photoisomerization, undergoes ROMP in the presence of a second-generation Grubbs catalyst.
Wissenschaftliche Forschungsanwendungen
1-(1-Indanyliden)indan has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1-Indanyliden)indan primarily involves its ability to undergo photoisomerization. When exposed to light, the compound absorbs photons, leading to a structural reconfiguration from the cis to the trans form. This process generates local heating and efficient non-radiative decay, which can trigger subsequent chemical reactions, such as the ring opening of cyclobutene .
Vergleich Mit ähnlichen Verbindungen
1-(1-Indanyliden)indan is unique due to its rigidity and thermal stability. Similar compounds include:
Stilbene: Unlike stiff-stilbene, stilbene has a more flexible structure and lower thermal stability.
Azobenzene: This compound also undergoes photoisomerization but has different structural properties and applications.
Spiropyran: Similar to stiff-stilbene, spiropyran is used in photoresponsive materials but has a distinct molecular structure.
Eigenschaften
CAS-Nummer |
17666-94-3 |
|---|---|
Molekularformel |
C18H16 |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
(3Z)-3-(2,3-dihydroinden-1-ylidene)-1,2-dihydroindene |
InChI |
InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-17(15)18-12-10-14-6-2-4-8-16(14)18/h1-8H,9-12H2/b18-17- |
InChI-Schlüssel |
HLSBTOHZBUYMFU-ZCXUNETKSA-N |
Isomerische SMILES |
C1C/C(=C/2\CCC3=CC=CC=C32)/C4=CC=CC=C41 |
Kanonische SMILES |
C1CC(=C2CCC3=CC=CC=C32)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


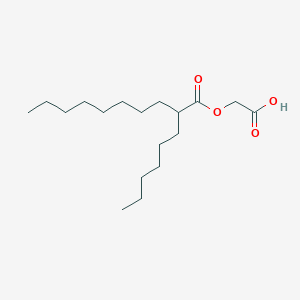
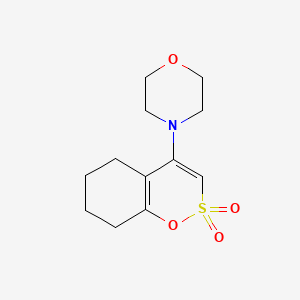
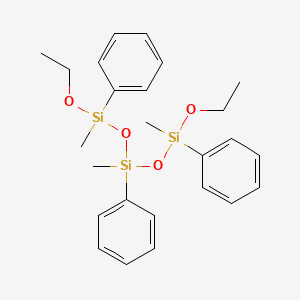
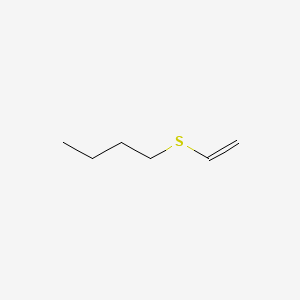
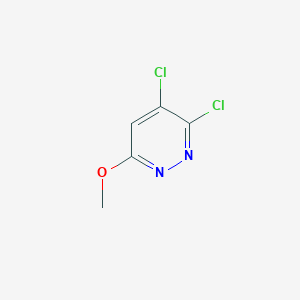
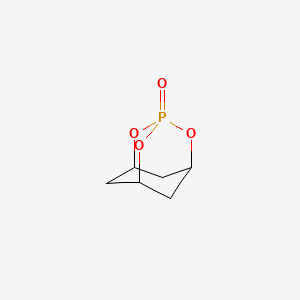
![6-iodo-3-(4-methoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B14155026.png)
![N-(diphenylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14155030.png)
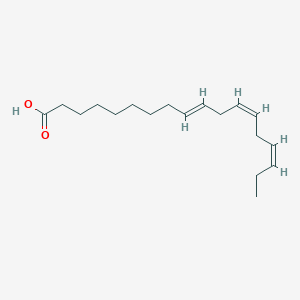
![1-Amino-7,8,8-trimethyl-5-morpholin-4-yl-6,9-dihydrothieno[2,3-c][2,7]naphthyridine-2-carbonitrile](/img/structure/B14155039.png)
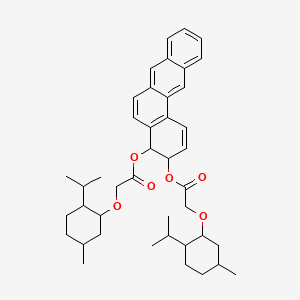
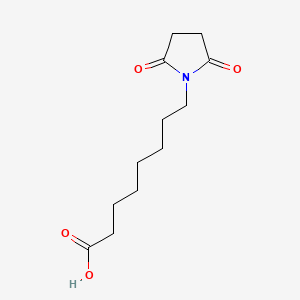
![3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole](/img/structure/B14155067.png)
![Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate](/img/structure/B14155075.png)
